7-Methylquinoline-3-carboxylic acid
Overview
Description
7-Methylquinoline-3-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The presence of a carboxylic acid group at the third position and a methyl group at the seventh position of the quinoline ring imparts unique chemical properties to this compound.
Mechanism of Action
Target of Action
Quinoline derivatives, in general, have been found to exhibit a broad range of biological activities, suggesting that they interact with multiple targets .
Mode of Action
Quinoline derivatives are known to participate in both electrophilic and nucleophilic substitution reactions . This suggests that 7-Methylquinoline-3-carboxylic acid may interact with its targets through similar mechanisms, leading to changes in cellular processes.
Biochemical Pathways
Given the broad range of biological activities exhibited by quinoline derivatives, it is likely that multiple pathways are affected .
Result of Action
Quinoline derivatives have been found to exhibit antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities . This suggests that this compound may have similar effects.
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially affect the action of quinoline derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylquinoline-3-carboxylic acid can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and carbonyl compounds under acidic or basic conditions. Another method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Industrial Production Methods: Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and efficiency. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are frequently used. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, are gaining popularity due to their environmental benefits .
Chemical Reactions Analysis
Types of Reactions: 7-Methylquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products Formed: The major products formed from these reactions include quinoline-3-carboxylic acid derivatives, alcohols, aldehydes, and substituted quinoline compounds .
Scientific Research Applications
7-Methylquinoline-3-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential as antimicrobial, anticancer, and anti-inflammatory agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
- Quinoline-3-carboxylic acid
- 8-Hydroxyquinoline
- 2-Methylquinoline
Comparison: 7-Methylquinoline-3-carboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group on the quinoline ring. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research fields. Compared to quinoline-3-carboxylic acid, the methyl group at the seventh position enhances its lipophilicity and potentially its biological activity .
Properties
IUPAC Name |
7-methylquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-7-2-3-8-5-9(11(13)14)6-12-10(8)4-7/h2-6H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHXTZODJCAGBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(C=C2C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589178 | |
Record name | 7-Methylquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50589178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
948291-17-6 | |
Record name | 7-Methyl-3-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=948291-17-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Methylquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50589178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-methylquinoline-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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